5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride

Catalog No.
S541916
CAS No.
232953-52-5
M.F
C20H25F3N4O3
M. Wt
426.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]...

CAS Number

232953-52-5

Product Name

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride

IUPAC Name

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C20H25F3N4O3

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29)

InChI Key

RCOBWVAGWYRNHZ-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl

Solubility

Soluble in DMSO

Synonyms

RS-100329; RS 100329; RS100329; RS 100329 HCl; RS100329 HCl.

Canonical SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F

Description

The exact mass of the compound RS 100329 hydrochloride is 462.1646 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • RS 100329 hydrochloride acts as a potent and selective antagonist for the alpha-1A subtype of adrenergic receptors [, , , ].
  • This means it binds to the alpha-1A receptor and prevents natural molecules, like norepinephrine, from activating it [, , , ].
  • Notably, RS 100329 hydrochloride exhibits high selectivity for the alpha-1A subtype compared to other alpha-1 receptor subtypes (alpha-1B and alpha-1D) [, ].

Biological Activity

  • Studies have shown that RS 100329 hydrochloride is active in vivo, meaning it produces effects within a living organism [].
  • One area of research explores its potential role in relaxing urethral contractions [].

Applications in Research

  • Due to its subtype selectivity for alpha-1A receptors, RS 100329 hydrochloride serves as a valuable tool in scientific research to investigate the specific functions of alpha-1A signaling pathways [, , , ].
  • Researchers can utilize RS 100329 hydrochloride to study the role of alpha-1A receptors in various physiological processes and diseases where this receptor subtype might be involved [, , , ].
  • Particularly, research suggests its potential application in understanding benign prostatic hyperplasia (BPH), a condition affecting the prostate gland [].

Important Note

  • It is crucial to remember that RS 100329 hydrochloride is a research compound and not a clinically approved medicine [, , , ].

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride, commonly referred to as RS-100329 hydrochloride, is a synthetic compound characterized by its selective antagonism of the alpha-1 adrenergic receptor, particularly the alpha-1A subtype. This compound has a molecular formula of C20H25F3N4O3 and a molecular weight of approximately 426.4 g/mol. It appears as a solid powder and is soluble in dimethyl sulfoxide, with a purity typically exceeding 98%.

The compound's structure features a pyrimidine core substituted with various functional groups, including a piperazine moiety and a trifluoroethoxy phenyl group. These structural components contribute to its biological activity and pharmacological properties.

  • Substitution Reactions: The presence of reactive functional groups allows for nucleophilic substitution, often involving halogenated compounds or strong bases such as potassium tert-butoxide.
  • Reduction Reactions: This compound can undergo reduction using agents like lithium aluminum hydride or sodium borohydride, modifying specific functional groups.
  • Oxidation Reactions: Oxidizing agents such as potassium permanganate can facilitate oxidation processes involving the compound.

The major products from these reactions depend on the specific reagents and conditions employed during the reaction.

RS-100329 hydrochloride exhibits significant biological activity as an alpha-1A adrenergic receptor antagonist. Its high affinity for this receptor subtype (pK_i = 9.6) allows it to effectively inhibit smooth muscle contractions in tissues such as the bladder neck and urethra. This action makes it particularly relevant in studies related to benign prostatic hyperplasia and other conditions involving urinary tract function.

Additionally, the compound's interaction with alpha-1 adrenergic receptors influences various biochemical pathways, potentially affecting gene expression and cellular metabolism.

The synthesis of RS-100329 hydrochloride involves several key steps:

  • Preparation of Intermediates: One primary intermediate, an arylpiperazine derivative, is synthesized through the reaction of 2,4-difluoronitrobenzene with trifluoroethanol in the presence of potassium tert-butoxide.
  • Formation of the Pyrimidine Core: The synthesis typically includes cyclization steps to form the pyrimidine structure.
  • Finalization: The compound is purified through recrystallization or chromatography to achieve high purity levels.

Industrial production methods may vary but generally follow similar synthetic routes optimized for yield and purity.

RS-100329 hydrochloride is primarily utilized in pharmacological research related to urinary tract disorders. Its selective antagonism of alpha-1A adrenergic receptors positions it as a potential therapeutic agent for conditions such as benign prostatic hyperplasia. Additionally, its unique chemical structure makes it a valuable tool for studying receptor interactions and signaling pathways in various biological contexts.

Interaction studies involving RS-100329 hydrochloride focus on its binding affinity and selectivity towards alpha-1 adrenergic receptor subtypes. These studies reveal its potential effects on smooth muscle contraction and other physiological responses mediated by these receptors. The compound's unique structural features contribute to its specificity and efficacy in modulating receptor activity.

Several compounds share structural similarities with RS-100329 hydrochloride, particularly those that also act as alpha-1 adrenergic receptor antagonists. Here are some notable examples:

Compound NameStructureKey Features
4-[2-(2,2,2-trifluoroethoxy)phenyl]-piperazineSimilar piperazine structureLess selective for alpha-1A receptors
5-fluoro-3-[3-[4-(2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dioneFluorinated variantAltered pharmacokinetic properties
5-methyl-3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dioneContains additional fluorineEnhanced receptor binding affinity

These compounds illustrate variations in selectivity and pharmacological profiles compared to RS-100329 hydrochloride. The unique combination of functional groups in RS-100329 contributes to its distinct biological activity and therapeutic potential .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

426.18787516 g/mol

Monoisotopic Mass

426.18787516 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Williams TJ, Blue DR, Daniels DV, Davis B, Elworthy T, Gever JR, Kava MS, Morgans D, Padilla F, Tassa S, Vimont RL, Chapple CR, Chess-Williams R, Eglen RM, Clarke DE, Ford AP. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists. Br J Pharmacol. 1999 May;127(1):252-8. PubMed PMID: 10369480; PubMed Central PMCID: PMC1566006.

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